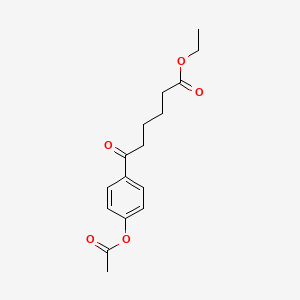

Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate

Description

Foundational Concepts of Keto-Esters in Organic Chemistry

Keto-esters are a class of organic compounds characterized by the presence of both a ketone and an ester functional group. The relative positioning of these two groups is a key structural feature, leading to their classification as alpha (α), beta (β), gamma (γ), delta (δ), or epsilon (ε) keto-esters. This positioning significantly influences the molecule's chemical reactivity and its utility in synthetic applications. For instance, β-keto-esters are well-known for their role in Claisen condensations and the acetoacetic ester synthesis, owing to the high acidity of the α-carbon situated between the two carbonyl groups.

Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate is structurally classified as a δ-keto-ester (or 5-keto-ester), as the ketone function is located at the C-6 position while the ethyl ester function begins at C-1 of the hexanoate (B1226103) chain. Compounds of this type are valuable intermediates, offering two distinct carbonyl sites for chemical modification. The ester can undergo hydrolysis, transesterification, or reduction, while the ketone is susceptible to nucleophilic addition, reduction, or condensation reactions.

Strategic Importance of Aryl-Aliphatic Scaffolds in Synthetic Design

The integration of aromatic (aryl) and linear carbon-chain (aliphatic) components into a single molecule creates an aryl-aliphatic scaffold. This molecular design strategy is of paramount importance in fields such as medicinal chemistry and materials science. Aryl groups, which are functional groups derived from an aromatic ring, provide a rigid, planar segment that can be crucial for binding interactions with biological targets or for establishing specific packing arrangements in materials.

The aliphatic portion of the scaffold offers conformational flexibility, allowing the molecule to adopt various spatial orientations. This combination of a rigid aromatic core with a flexible aliphatic linker enables the precise positioning of functional groups in three-dimensional space, a key principle in rational drug design and the development of functional materials.

Establishing the Research Context of this compound

This compound is a specific example of an aryl-aliphatic δ-keto-ester. Its structure consists of a six-carbon aliphatic chain functionalized with an ethyl ester at one terminus (C-1) and an aryl ketone at the other (C-6). The aryl group is a phenyl ring substituted at the para-position (position 4) with an acetoxy group.

While extensive dedicated research on this exact molecule is not widely documented in scientific literature, its synthesis can be logically proposed through established and fundamental organic reactions. A primary and highly effective method for forming aryl ketones is the Friedel-Crafts acylation. nih.govorganic-chemistry.org In a plausible synthetic route, phenyl acetate (B1210297) could be acylated with a derivative of adipic acid, such as mono-ethyl adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would attach the six-carbon keto-ester chain to the aromatic ring.

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Phenyl acetate | Mono-ethyl adipoyl chloride | Aluminum chloride (AlCl₃) | This compound |

The table below outlines some of the predicted physicochemical properties for this compound, which are calculated based on its chemical structure.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₆H₂₀O₅ |

| Molecular Weight | 292.33 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

Key Research Avenues and Challenges Pertaining to this compound

The research potential for this compound lies in its role as a versatile synthetic intermediate. The three distinct functional groups—ester, ketone, and acetoxy—can be selectively or sequentially modified to generate a library of derivative compounds.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid halides.

Ketone Chemistry: The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used as a site for carbon-carbon bond formation through reactions like the Wittig or aldol (B89426) reactions.

Acetoxy Hydrolysis: The acetoxy group can be readily hydrolyzed under basic or acidic conditions to yield a phenol (B47542). Phenolic compounds are a key structural feature in many biologically active molecules and serve as handles for further functionalization, such as etherification.

Despite its synthetic potential, the preparation of this compound presents notable challenges. The primary challenge in its proposed synthesis via Friedel-Crafts acylation involves controlling the regioselectivity. The acetoxy group on the phenyl acetate starting material is an ortho-, para-directing group. Therefore, the acylation could potentially occur at the ortho position relative to the acetoxy group, leading to an isomeric byproduct.

Furthermore, a significant competing reaction in this synthetic approach is the Fries rearrangement. researchgate.net Under the strong Lewis acid conditions required for Friedel-Crafts acylation, the acetyl group of phenyl acetate can migrate from the oxygen atom to the aromatic ring, yielding 2-hydroxyacetophenone (B1195853) and 4-hydroxyacetophenone. researchgate.net This side reaction would consume the starting material and complicate the purification of the desired product. Mitigating this rearrangement while promoting the desired intermolecular acylation is a critical synthetic hurdle. The development of milder, more selective catalysts and reaction conditions remains a key challenge in modern synthetic chemistry. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(4-acetyloxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-20-16(19)7-5-4-6-15(18)13-8-10-14(11-9-13)21-12(2)17/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFCNYBIVUCLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645839 | |

| Record name | Ethyl 6-[4-(acetyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-87-7 | |

| Record name | Ethyl 4-(acetyloxy)-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-[4-(acetyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 4 Acetoxyphenyl 6 Oxohexanoate and Structural Analogues

Design and Synthesis of Precursor Building Blocks

The successful synthesis of the target compounds hinges on the efficient preparation of the necessary precursor molecules. This section outlines the synthetic routes to both the aliphatic and aromatic components.

Synthesis of Hexanoate (B1226103) Chain Precursors

The six-carbon chain terminating in an ester and a reactive acyl group is a fundamental component. Its synthesis involves the derivatization of readily available dicarboxylic acids.

A common and effective precursor for the hexanoate chain is ethyl 6-chloro-6-oxohexanoate. This molecule possesses a terminal ethyl ester and an acyl chloride at the other end, making it an ideal electrophile for Friedel-Crafts acylation.

A documented method for the synthesis of ethyl 6-chloro-6-oxohexanoate starts from monoethyl adipate (B1204190). google.comgoogle.com The reaction involves treating monoethyl adipate with a chlorinating agent, such as bis(trichloromethyl) carbonate, in the presence of an organic amine catalyst. google.comgoogle.com This process efficiently converts the terminal carboxylic acid of monoethyl adipate into an acyl chloride.

The reaction can be summarized as follows:

An alternative, more traditional method involves the use of thionyl chloride as the chlorinating agent. google.com However, this method can produce significant amounts of sulfur dioxide as a byproduct. google.com The use of bis(trichloromethyl) carbonate offers a more environmentally conscious approach with a high yield and purity of the desired product. google.com

Table 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Monoethyl adipate | Bis(trichloromethyl) carbonate | Tetramethyl guanidine | Toluene | 40-45 | 8 | 92.5 | 98.8 | google.com |

The 6-oxohexanoate (B1234620) core structure is a key feature of the target molecule. While the direct acylation with ethyl 6-chloro-6-oxohexanoate is a primary route, other methodologies can be employed to construct similar 6-aryl-oxoalkanoic acid structures. For instance, the synthesis of 6-aryl-4-oxohexanoic acids has been described through the condensation of an appropriate aromatic aldehyde with levulinic acid. researchgate.net This is followed by a reduction of the resulting double bond to yield the saturated 6-aryl-4-oxohexanoic acid. researchgate.net Although the position of the oxo group differs, this methodology demonstrates an alternative approach to linking an aromatic moiety to a six-carbon acid chain.

Synthesis of Substituted Aromatic Precursors

The nature of the aromatic precursor dictates the final substitution pattern of the resulting ketone. This section explores the preparation of the necessary substituted phenols and other aryl moieties.

For the synthesis of the title compound, ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate, the aromatic precursor is 4-acetoxyphenyl. A common strategy involves a two-step process starting from phenol (B47542). First, phenol is acetylated to produce 4-hydroxyacetophenone. google.comepo.org This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a catalyst like hydrogen fluoride. google.comepo.org The resulting 4-hydroxyacetophenone can then be acetylated to form 4-acetoxyacetophenone, which can be used in subsequent reactions. chemicalbook.comchemicalbook.com The acetylation of 4-hydroxyacetophenone is often achieved using acetic anhydride in the presence of a catalyst such as aluminum triflate or sodium acetate (B1210297). chemicalbook.comchemicalbook.com

Table 2: Synthesis of 4-Acetoxyacetophenone

| Starting Material | Reagent | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyacetophenone | Acetic anhydride | Aluminum triflate | Room temperature, 10 min | 98 | chemicalbook.comchemicalbook.com |

Alternatively, phenyl acetate can undergo a Fries rearrangement to yield 4-hydroxyacetophenone, which can then be acetylated. epo.org

The preparation of analogues of this compound requires the synthesis of various substituted aromatic precursors. The Friedel-Crafts acylation can be performed on a range of activated or moderately deactivated aromatic rings.

Methoxyphenyl Derivatives: Anisole (B1667542) (methoxybenzene) is a readily available and highly activated aromatic compound for Friedel-Crafts acylation. The electron-donating methoxy (B1213986) group directs acylation primarily to the para position. tamu.eduresearchgate.netyoutube.comchemijournal.comyoutube.com The reaction of anisole with an acyl chloride, such as propionyl chloride, in the presence of a Lewis acid like aluminum chloride, yields the corresponding 4-methoxy-substituted ketone. youtube.comyoutube.com

Bromophenyl Derivatives: Bromobenzene (B47551) can be used as a precursor for bromophenyl analogues. While the bromine atom is a deactivating group, it is an ortho, para-director. Friedel-Crafts acylation of bromobenzene typically yields the para-substituted product as the major isomer due to steric hindrance at the ortho position.

Fluorophenyl Derivatives: Fluorobenzene (B45895) is another suitable substrate for Friedel-Crafts acylation. Similar to bromine, the fluorine atom is deactivating but directs incoming electrophiles to the ortho and para positions. The acylation of fluorobenzene with benzoyl chloride in the presence of catalysts like trifluoromethanesulfonic acid and rare earth triflates has been shown to produce the para-fluorobenzophenone with high selectivity and yield. researchgate.netsioc-journal.cn This methodology can be adapted for acylation with ethyl 6-chloro-6-oxohexanoate.

Carbon-Carbon Bond Forming Reactions

The central challenge in the synthesis of this compound is the formation of the carbon-carbon bond that constitutes the aryl-keto moiety. Friedel-Crafts acylation is a prominent strategy for achieving this transformation.

Friedel-Crafts Acylation Strategies for Aryl-Keto Linkage

Friedel-Crafts acylation is a classic and widely utilized method for the preparation of aromatic ketones. organic-chemistry.orgncert.nic.in This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.org In the context of synthesizing the target molecule, a plausible approach involves the acylation of a suitably protected phenol derivative with a derivative of adipic acid.

A direct acylation of phenyl acetate with an adipic acid derivative, such as adipoyl chloride or adipic anhydride, presents a potential route. The acetoxy group of phenyl acetate is an ortho, para-directing group due to the electron-donating character of the ester oxygen, which would favor the formation of the desired 4-substituted product. However, the reaction is not without its complexities, including the potential for the Fries rearrangement of the starting material or product under the influence of the Lewis acid catalyst. byjus.comchemistrylearner.comwikipedia.org

An alternative and often more controlled approach is a two-step sequence involving the Fries rearrangement of a diaryl adipate precursor. In this strategy, phenol would first be acylated with adipoyl chloride to form diphenyl adipate. Subsequent intramolecular Fries rearrangement, promoted by a Lewis acid, would then yield 6-oxo-6-(4-hydroxyphenyl)hexanoic acid. This intermediate can then be further functionalized.

The success of the Friedel-Crafts acylation is highly dependent on the choice of catalyst and the reaction conditions. A variety of Lewis acids can be employed, with their activity influencing the reaction rate and selectivity. organic-chemistry.org

| Catalyst | Relative Activity | Typical Solvents | Temperature Range (°C) | Notes |

| AlCl₃ | High | Dichloromethane (B109758), 1,2-dichloroethane, nitrobenzene (B124822) | 0 - 80 | Most common, can require stoichiometric amounts. |

| FeCl₃ | Moderate | Dichloromethane, nitrobenzene | 25 - 100 | Milder alternative to AlCl₃. |

| SnCl₄ | Mild | Dichloromethane | 0 - 60 | Useful for sensitive substrates. |

| BF₃ | Mild | Diethyl ether, dichloromethane | -20 - 25 | Often used as its etherate complex. |

| TiCl₄ | Moderate | Dichloromethane | -10 - 50 | Can offer improved selectivity. |

| Zn Powder | Mild | No solvent (neat) | 60 - 120 | A heterogeneous catalyst option. organic-chemistry.org |

| Zeolites (e.g., H-ZSM-5) | Variable | No solvent (vapor phase) or high-boiling solvents | 150 - 300 | Shape-selective, environmentally friendly option. bcrec.id |

This table presents a generalized overview of common catalytic systems and conditions for Friedel-Crafts acylation. Optimal conditions for the synthesis of this compound would require empirical determination.

The choice of solvent is also critical, as it can influence the solubility of the reactants and the activity of the catalyst. Non-polar solvents are generally preferred for the Fries rearrangement to favor the para product. byjus.com Temperature control is paramount for regioselectivity, with lower temperatures generally favoring the para-substituted product in Fries rearrangements. chemistrylearner.com

When employing phenyl acetate as the substrate for Friedel-Crafts acylation, the directing effects of the acetoxy group govern the position of the incoming acyl group. The acetoxy group is an activating, ortho, para-director. Steric hindrance often favors acylation at the para position, leading to the desired 1,4-disubstituted pattern.

A significant challenge in the acylation of phenyl acetate is the potential for the Fries rearrangement to occur concurrently. byjus.comchemistrylearner.comwikipedia.org This intramolecular reaction can lead to the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding hydroxyacetophenone derivatives as byproducts. The choice of a mild Lewis acid and low reaction temperatures can help to minimize this undesired side reaction.

Chemoselectivity is another important consideration. In a reaction involving an adipic acid derivative, it is crucial to achieve mono-acylation of the aromatic substrate. The electron-withdrawing nature of the newly introduced keto-acyl group deactivates the aromatic ring, making a second acylation less likely. organic-chemistry.org

Alternative Coupling Reactions for Carbon-Carbon Bond Construction

While Friedel-Crafts acylation is the most direct route, other methods for forming the aryl-keto bond can be considered. One such alternative involves the condensation of an aromatic aldehyde with a ketone followed by further transformations. For instance, the synthesis of 6-aryl-4-oxohexanoic acids has been reported via the condensation of an appropriate aldehyde with levulinic acid, followed by reduction of the resulting arylidene derivative. nih.govresearchgate.net This approach could potentially be adapted by using 4-acetoxybenzaldehyde (B1194636) as the starting material.

Functional Group Transformations and Protecting Group Chemistry

Following the formation of the carbon-carbon backbone, the synthesis of this compound requires the introduction of the ethyl ester and the acetoxy group, if not already present.

Esterification Protocols for Ethyl Ester Formation

The formation of the ethyl ester is typically achieved through Fischer esterification of the corresponding carboxylic acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol (ethanol in this case) is commonly used. masterorganicchemistry.com

The precursor for this esterification would be 6-(4-acetoxyphenyl)-6-oxohexanoic acid or 6-(4-hydroxyphenyl)-6-oxohexanoic acid. If the latter is used, the phenolic hydroxyl group would need to be acetylated in a subsequent step. The esterification is typically carried out in the presence of a strong acid catalyst.

| Catalyst | Molar Ratio (Catalyst:Acid) | Alcohol | Temperature | Notes |

| Sulfuric Acid (H₂SO₄) | 0.05 - 0.2 | Excess Ethanol (B145695) | Reflux | Common and effective catalyst. masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | 0.05 - 0.1 | Excess Ethanol | Reflux | Solid, less corrosive alternative to H₂SO₄. |

| Dry HCl gas | Catalytic | Excess Ethanol | Reflux | Often used for aromatic esters. chemguide.co.uk |

| Solid Acid Catalysts (e.g., Amberlyst-16) | Heterogeneous | Excess Ethanol | 100 - 140°C | Allows for easier catalyst removal. |

This table provides examples of common conditions for Fischer esterification. The specific conditions would need to be optimized for the substrate .

It is important to consider the stability of the other functional groups in the molecule during esterification. The ketone and acetoxy groups are generally stable under acidic esterification conditions. However, prolonged reaction times or very harsh conditions could potentially lead to side reactions.

Acetylation of Phenolic Hydroxyl Groups

The introduction of an acetyl group to a phenolic hydroxyl moiety is a crucial step in the synthesis of this compound. This transformation serves as a protection strategy for the hydroxyl group, preventing its interference in subsequent reactions. Various methods have been developed for the efficient acetylation of phenols. researchgate.net

A common and effective method involves the use of acetic anhydride as the acetylating agent. This reaction can be catalyzed by various substances to enhance its efficiency and selectivity. For instance, expansive graphite (B72142) has been demonstrated as a simple, efficient, and inexpensive catalyst for the acetylation of both alcohols and phenols. The process typically involves stirring the phenol with acetic anhydride in the presence of the catalyst at room temperature or under reflux. Another widely used catalyst is zinc chloride, which facilitates the acetylation of alcohols and phenols under solvent-free conditions at room temperature, offering an economical and less toxic option. asianpubs.org

For selective acetylation of a phenolic hydroxyl group in the presence of an aliphatic hydroxyl group, specific reagent systems are employed. A combination of acetic anhydride and a catalytic amount of boron trifluoride etherate has been shown to be effective for the selective acetylation of alcoholic groups in molecules containing both phenolic and alcoholic hydroxyls. researchgate.net Conversely, highly selective acylation of the phenolic hydroxy group can be achieved using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. researchgate.net

More recently, photoinduced methods have emerged as a convenient way to specifically acylate phenolic hydroxyl groups. nih.gov This radical pathway involves irradiating a mixture of a phenol and an aldehyde with blue light in the presence of iridium and nickel bromide catalysts, leading to the formation of the corresponding ester without affecting aliphatic hydroxyl groups. nih.gov

Table 1: Catalysts and Conditions for Phenolic Acetylation

| Catalyst/Reagent | Acetylating Agent | Conditions | Selectivity |

|---|---|---|---|

| Expansive Graphite | Acetic Anhydride | Room temp. or reflux | Acetylates both phenolic and alcoholic OH |

| Zinc Chloride (ZnCl₂) | Acetic Anhydride / Acetyl Chloride | Room temp., solvent-free | Efficient for various alcohols and phenols |

| Rubidium Fluoride | Vinyl Carboxylates | - | Selective for phenolic OH |

Selective Manipulation of Ketone and Ester Functionalities

Molecules such as this compound contain both a ketone and an ester functional group. The selective chemical manipulation of one carbonyl group in the presence of the other is a common challenge in organic synthesis. Specifically, the selective reduction of the ketone to a secondary alcohol, while leaving the ester group intact, is a key transformation for producing chiral analogues and other derivatives.

The difference in reactivity between ketones and esters allows for chemoselective reduction. wikipedia.org Ketones are generally more electrophilic and less sterically hindered than esters, making them more susceptible to nucleophilic attack by hydride reagents. wikipedia.org Consequently, milder reducing agents can selectively reduce ketones.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose as it is a relatively weak reducer that typically reduces aldehydes and ketones without affecting less reactive functional groups like esters and carboxylic acids. wikipedia.org For even milder and more selective reductions, zinc borohydride (Zn(BH₄)₂) can be employed. wikipedia.org

Ammonia (B1221849) borane (B79455) (AB) has been identified as an environmentally benign and easily handled reagent for the chemoselective reduction of carbonyl compounds in neat water. rsc.orgresearchgate.net Studies have shown that α- and β-keto esters can be selectively reduced to the corresponding hydroxyl esters using ammonia borane, whereas stronger reagents like sodium borohydride might lead to the reduction of both the ketone and the ester, resulting in diols. rsc.orgresearchgate.net This procedure is compatible with a variety of base-labile protecting groups, such as acetyl and benzoyl groups. rsc.orgresearchgate.net

Table 2: Reagents for Selective Ketone Reduction in the Presence of an Ester

| Reducing Agent | Conditions | Outcome |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Standard alcoholic solvents | Selectively reduces ketone to alcohol |

| Lithium Borohydride (LiBH₄) | Ethereal solvents | Can reduce esters, but selectivity for ketones is possible |

| Ammonia Borane (NH₃BH₃) | Neat water | High chemoselectivity for ketone reduction |

Asymmetric Synthetic Approaches for Chiral Analogues

The development of asymmetric synthetic methods is essential for producing enantiomerically pure chiral analogues of this compound. Such analogues, where the prochiral ketone is converted into a chiral secondary alcohol, are valuable in various fields. Asymmetric synthesis can be achieved through enantioselective catalysis, which creates a new stereocenter with a preferred handedness, or through diastereoselective control, which governs the stereochemical outcome of reactions on molecules that already possess a stereocenter.

Enantioselective Catalysis and Reagents

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This is typically achieved using chiral catalysts or reagents that create a chiral environment for the reaction.

Metal-Based Catalysis: A variety of chiral metal complexes have been developed to catalyze the asymmetric reduction of ketones. nih.gov For instance, copper-catalyzed methods have been shown to be effective for the enantioselective synthesis of α-quaternary ketones and α-keto esters. nih.gov These reactions often employ chiral phosphine (B1218219) ligands to induce asymmetry. nih.govunc.edu Similarly, rhodium-catalyzed conjugate additions can be used to synthesize 1,4-ketoalkenylboronate esters with high enantioselectivity. nih.gov Dynamic kinetic resolution (DKR) is another powerful technique, particularly for α-substituted β-keto esters, using catalysts like newly designed ruthenium complexes for asymmetric transfer hydrogenation to create multiple contiguous stereocenters. unc.edu

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic metals. acs.orgresearchgate.net Chiral amines, for example, can catalyze transformations of carbonyl groups by forming chiral iminium ions and enamines as intermediates. researchgate.net Organocatalysis has significantly expanded the available asymmetric methods for constructing molecules with a β-ketoester structural motif. acs.orgresearchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. nih.gov Alcohol dehydrogenases, for example, can catalyze the stereospecific reduction of prochiral ketones to enantiopure secondary alcohols. nih.gov The enzyme (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of a wide range of ketones and β-keto esters, yielding enantiopure alcohols with high enantiomeric excess. nih.gov

Table 3: Examples of Enantioselective Catalytic Systems

| Catalyst Type | Catalyst/Reagent Example | Reaction Type |

|---|---|---|

| Metal-Based | Copper complex with chiral phosphine ligand | Enantioselective synthesis of α-quaternary ketoesters |

| Metal-Based | Ruthenium complex with chiral sulfonamide ligand | Dynamic kinetic asymmetric transfer hydrogenation |

| Organocatalysis | Chiral primary/secondary amines | Transformations of β-ketoesters |

Diastereoselective Control in Synthetic Sequences

When a molecule already contains one or more stereocenters, introducing a new one can result in the formation of diastereomers. Diastereoselective synthesis aims to control the reaction to favor the formation of one diastereomer over others. This is particularly relevant when reducing the ketone in an α-substituted keto ester to create a second stereocenter.

The stereochemical outcome of such reductions can often be controlled by the choice of reagents and reaction conditions, which can favor either chelation-controlled or non-chelation-controlled pathways. researchgate.net

Chelation Control: In the presence of certain Lewis acids, such as titanium tetrachloride (TiCl₄), the substrate can form a rigid, chelated intermediate. researchgate.net The hydride reagent then attacks from the less sterically hindered face, leading to a predictable stereochemical outcome. For α-substituted β-keto esters, the use of a strongly chelating Lewis acid like TiCl₄ typically results in the formation of the syn-isomer with high diastereomeric excess. researchgate.net

Non-Chelation (Felkin-Ahn) Control: In the absence of strong chelation, the reaction proceeds through an open-chain transition state, and the stereochemical outcome is governed by steric and electronic effects, as described by the Felkin-Ahn model. nih.gov The use of non-chelating Lewis acids, like cerium trichloride (B1173362) (CeCl₃), in combination with sterically hindered reducing agents, such as lithium triethylborohydride (LiEt₃BH), favors the formation of the anti-isomer. researchgate.net

By carefully selecting the Lewis acid and the reducing agent, it is possible to selectively synthesize either the syn or anti diastereomer of the resulting β-hydroxy ester. researchgate.net This diastereoselective reduction, combined with enantioselective alkylation, allows for the controlled synthesis of all possible stereoisomers. nih.gov

Table 4: Diastereoselective Reduction of α-Substituted β-Keto Esters

| Lewis Acid | Reducing Agent | Predominant Diastereomer | Control Model |

|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Pyridine-borane complex | syn | Chelation |

| Cerium Trichloride (CeCl₃) | Lithium Triethylborohydride (LiEt₃BH) | anti | Non-chelation (Felkin-Ahn) |

Chemical Reactivity and Transformations of Ethyl 6 4 Acetoxyphenyl 6 Oxohexanoate

Reactions Involving the Keto Carbonyl Group

The ketone group, where the carbonyl is positioned between an aromatic ring and an alkyl chain, is a central feature of the molecule's reactivity. It is susceptible to a variety of transformations typical of aryl ketones.

The electrophilic carbon atom of the keto carbonyl group is a prime target for nucleophilic attack. This can lead to simple addition products or, if followed by dehydration, condensation products. For instance, condensation reactions with active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686) in the presence of a base like ammonium (B1175870) acetate (B1210297), can lead to the formation of complex heterocyclic systems. While the specific reaction of Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate is not detailed, analogous reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents demonstrate the formation of substituted nicotinates and other fused ring systems, suggesting a potential pathway for complex molecular construction. nih.gov

The ketone possesses alpha-protons on the methylene group adjacent to the carbonyl (C-5 of the hexanoate (B1226103) chain). In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of alpha-substitution reactions. For example, it can be alkylated with alkyl halides, acylated, or used in aldol (B89426) condensation reactions with other carbonyl compounds. The regioselectivity of enolate formation is directed to the aliphatic side, as the aromatic ring lacks alpha-protons.

The ketone functionality can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group, depending on the reagents and reaction conditions employed. youtube.com These transformations are fundamental in organic synthesis. For aryl ketones, several methods are available. youtube.comtandfonline.com

Reduction to Alcohol: Catalytic hydrogenation (e.g., using H₂, Pd/C) or treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, Ethyl 6-(4-acetoxyphenyl)-6-hydroxyhexanoate. Biocatalytic reductions using microorganisms or isolated enzymes can also achieve this transformation, often with high enantioselectivity. researchgate.net

Complete Deoxygenation: The Clemmensen reduction (using zinc-mercury amalgam, Zn(Hg), in concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base like KOH at high temperatures) can completely remove the carbonyl oxygen, yielding Ethyl 6-(4-acetoxyphenyl)hexanoate. The choice between these methods often depends on the presence of other functional groups in the molecule; the Clemmensen reduction is unsuitable for acid-sensitive compounds, while the Wolff-Kishner is incompatible with base-sensitive substrates. youtube.com

| Reaction Type | Reagent(s) | Product | Conditions |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol | Mild, typically in alcoholic or ethereal solvents |

| Reduction to Alcohol | H₂, Pd/C | Secondary Alcohol | Hydrogen pressure, various solvents |

| Deoxygenation | Zn(Hg), conc. HCl | Alkane (Clemmensen) | Strongly acidic, reflux |

| Deoxygenation | H₂NNH₂, KOH | Alkane (Wolff-Kishner) | Strongly basic, high temperature |

Aryl ketones can undergo oxidative rearrangement reactions, with the Baeyer-Villiger oxidation being a prominent example. wordalchemytranslation.com This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. nih.govyoutube.com The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms.

The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge in the transition state preferentially migrates. For this compound, the migrating groups are the 4-acetoxyphenyl group and the 5-(ethoxycarbonyl)pentyl group.

| Rank | Group |

|---|---|

| 1 | Tertiary alkyl |

| 2 | Cyclohexyl |

| 3 | Secondary alkyl, Aryl |

| 4 | Hydrogen |

| 5 | Primary alkyl |

| 6 | Methyl |

Note: The relative aptitude of aryl vs. secondary alkyl can vary based on substituents.

In this specific case, the aryl group (4-acetoxyphenyl) has a higher migratory aptitude than the primary alkyl carbon of the hexanoate chain attached to the carbonyl. Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the aromatic ring. This would result in the formation of an aryl ester, specifically 4-acetoxyphenyl 6-ethoxy-6-oxohexanoate.

Reactions of the Ethyl Ester Moiety

The ethyl ester group at the end of the aliphatic chain is another key reactive site, primarily susceptible to nucleophilic acyl substitution.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis in a reversible equilibrium reaction to yield 6-(4-acetoxyphenyl)-6-oxohexanoic acid and ethanol (B145695). The reaction is typically first-order with respect to the ester. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), is used. The reaction produces the sodium salt of the carboxylic acid (sodium 6-(4-acetoxyphenyl)-6-oxohexanoate) and ethanol. Saponification is a second-order reaction, being first-order in both the ester and the hydroxide ion. uv.es

The kinetics of saponification have been extensively studied for various esters. ias.ac.in The rate of reaction is influenced by factors such as temperature, solvent, and the structure of the ester. The rate constant (k) generally increases with temperature, a relationship described by the Arrhenius equation. For the saponification of ethyl acetate, a simple analogue, the activation energy has been determined to be approximately 11.56 kcal/mol (or 48.37 kJ/mol). uv.es While specific kinetic data for this compound is not available, similar values can be anticipated.

| Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy (Ea) |

|---|---|---|

| 25 | 0.1120 uv.es | ~43-48 kJ/mol uv.esresearchgate.net |

| 30 | - | |

| 35 | - | |

| 40 | - | |

| 45 | - | |

| 50 | - |

Note: Dashes indicate data not provided in the cited sources but expected to show an increasing trend with temperature.

Transesterification Processes and Equilibria

Transesterification is a crucial process for modifying the ester functionality of this compound. This equilibrium-driven reaction involves the exchange of the ethyl group of the ester with an alkyl or aryl group from a different alcohol. The general transformation can be represented as the reaction of the ethyl ester with an alcohol (R'-OH) in the presence of a catalyst to yield a new ester and ethanol.

The reaction is typically catalyzed by either acids (such as sulfuric acid or p-toluenesulfonic acid) or bases (like sodium alkoxides). The choice of catalyst can influence the reaction rate and selectivity. For instance, while a variety of catalysts can be employed for simple esters, the presence of a ketone in the δ-position, as in the target molecule, suggests that milder, more selective catalysts may be advantageous to avoid side reactions. rsc.orgbenthamdirect.com

Recent advancements in the transesterification of β-keto esters have highlighted a range of effective catalysts that could be applicable to δ-keto esters as well. These include environmentally benign options like boric acid supported on silica (B1680970) and various metal-based catalysts. bohrium.comresearchgate.net The efficiency of these catalysts is often dependent on the nature of the alcohol and the reaction conditions.

Table 1: Representative Catalysts for the Transesterification of Keto Esters

| Catalyst Type | Specific Example | Typical Reaction Conditions | Reference |

| Acid Catalyst | p-Toluenesulfonic Acid | Refluxing in excess alcohol | nih.gov |

| Base Catalyst | Sodium Ethoxide | Anhydrous alcohol, room temperature to reflux | General Knowledge |

| Organocatalyst | 4-DMAP | Mild conditions | bohrium.com |

| Heterogeneous | Silica-supported Boric Acid | Solvent-free, elevated temperature | bohrium.comresearchgate.net |

The position of the equilibrium in transesterification is governed by Le Chatelier's principle. To drive the reaction towards the desired product, it is common practice to use a large excess of the reactant alcohol or to remove the ethanol as it is formed, for example, by distillation.

Aminolysis and Other Derivatizations

The ethyl ester group of this compound is also susceptible to nucleophilic attack by amines in a process known as aminolysis, which yields the corresponding amide. This reaction is fundamental in the synthesis of a wide array of chemical derivatives. The reaction with a primary amine (R'-NH2) or a secondary amine (R'R''NH) will produce an N-substituted or N,N-disubstituted amide, respectively.

Aminolysis can be performed by heating the ester with the amine, sometimes in the presence of a catalyst. While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, various catalysts can facilitate the transformation under milder conditions. researchgate.netresearchgate.net For β-keto esters, which are structurally related to the target molecule, enzymatic catalysts like lipases have been shown to be effective in promoting aminolysis. researchgate.net

The general mechanism involves the nucleophilic addition of the amine to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion, which is subsequently protonated by the amine, driving the reaction to completion. youtube.com

Beyond simple aminolysis, the ester can be converted to other derivatives. For example, reduction with strong reducing agents like lithium aluminum hydride would yield the corresponding diol, 1-(4-acetoxyphenyl)hexane-1,6-diol.

Transformations of the 4-Acetoxyphenyl Substituent

The 4-acetoxyphenyl group offers another site for chemical modification, primarily through reactions involving the acetate ester and the aromatic ring itself.

Hydrolysis of the Acetate Ester to the Phenol (B47542)

The acetate group can be selectively hydrolyzed to the corresponding phenol, yielding Ethyl 6-(4-hydroxyphenyl)-6-oxohexanoate. This transformation is typically achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves protonation of the acetyl carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Subsequent proton transfers lead to the cleavage of the ester bond.

Base-catalyzed hydrolysis (saponification) proceeds via the nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon, forming a tetrahedral intermediate that then expels the phenoxide ion as a leaving group. The resulting phenoxide is then protonated upon acidic workup to give the phenol. Basic hydrolysis is generally irreversible as the final deprotonation of the phenol drives the equilibrium.

The selective hydrolysis of the phenyl acetate in the presence of the ethyl hexanoate is feasible due to the greater reactivity of the phenyl ester. Phenyl esters are more reactive towards nucleophiles than alkyl esters because the phenoxide leaving group is more stable than the alkoxide leaving group.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the 4-acetoxyphenyl moiety can undergo electrophilic aromatic substitution (SEAr) reactions. The substituents already present on the ring, the acetoxy group and the keto-substituted alkyl chain, will direct the position of the incoming electrophile. wikipedia.org

The acetoxy group (-OAc) is an ortho, para-directing group and is activating. Conversely, the acyl group (-COR) attached to the ring is a deactivating group and a meta-director. The directing effects of these two groups are in opposition. In such cases, the more strongly activating group generally controls the regioselectivity. Therefore, the acetoxy group would be expected to direct incoming electrophiles to the positions ortho to it (positions 3 and 5 on the phenyl ring). stackexchange.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | Ethyl 6-(4-acetoxy-3-nitrophenyl)-6-oxohexanoate |

| Bromination | Br2, FeBr3 | Ethyl 6-(3-bromo-4-acetoxyphenyl)-6-oxohexanoate |

| Sulfonation | SO3, H2SO4 | Ethyl 6-(4-acetoxy-3-sulfophenyl)-6-oxohexanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reaction may be difficult due to deactivation |

Functionalization of the Phenyl Moiety

Further functionalization of the phenyl moiety can be achieved through various synthetic strategies. For instance, after hydrolysis of the acetate to the phenol, the resulting hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the phenol to form a phenoxide, followed by reaction with an alkyl halide.

Additionally, the phenolic hydroxyl group can be used to direct ortho-lithiation, allowing for the introduction of a variety of electrophiles at the position ortho to the hydroxyl group. This provides a versatile route to a range of disubstituted aromatic compounds.

Intramolecular Cyclizations and Skeletal Rearrangements

The linear structure of this compound, containing both an ester and a ketone, presents the possibility of intramolecular cyclization reactions to form cyclic structures. The specific outcome of such a reaction would depend on the reaction conditions and the relative positions of the reacting functional groups.

One plausible intramolecular reaction is a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. youtube.com For this compound, this would require the presence of a second ester group. However, a related intramolecular reaction is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles.

A more likely cyclization for the present molecule would be an intramolecular aldol-type reaction. Under basic conditions, a proton could be removed from the carbon alpha to the ketone (C-5) or the carbon alpha to the ester (C-2). The resulting enolate could then potentially attack one of the carbonyl groups. However, the formation of small, strained rings would be disfavored.

Given the 1,6-relationship between the ketone and the ester carbonyl groups, an intramolecular Claisen-type condensation could potentially lead to the formation of a six-membered ring, a cyclopentanone (B42830) derivative, after decarboxylation. This would involve the formation of an enolate at C-2 which would then attack the ketone carbonyl at C-6.

Skeletal rearrangements are less common for this type of structure under typical conditions but could potentially be induced under specific catalytic or thermal conditions.

Biocatalytic Transformations of Related Compounds

Biocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to conventional chemical methods. While direct biocatalytic studies on this compound are not extensively documented in publicly available literature, a significant body of research on related aromatic ketones and keto esters provides a strong basis for predicting its behavior in enzyme-mediated reactions. This section explores the potential biocatalytic transformations of the target compound by drawing parallels with structurally analogous molecules.

Enzyme-Mediated Stereoselective Reductions

The prochiral ketone moiety in this compound is an excellent target for stereoselective reduction to produce the corresponding chiral secondary alcohol, ethyl 6-(4-acetoxyphenyl)-6-hydroxyhexanoate. This transformation is of significant interest as it introduces a stereocenter, leading to enantiomerically enriched products that are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. A wide array of microorganisms and isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), have been shown to effectively catalyze the reduction of aromatic ketones and keto esters with high enantioselectivity. nih.govnih.govresearchgate.net

Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and various species of Candida, Pichia, and marine-derived fungi are known to reduce a broad range of ketones. nih.gov For instance, marine-derived fungi have been successfully used in the stereoselective bioreduction of 1-(4-methoxyphenyl)ethanone, a compound structurally similar to the aromatic ketone part of this compound. Depending on the fungal strain used, either the (R)- or (S)-alcohol can be obtained with high enantiomeric excess (>99% ee). nih.gov

Isolated enzymes offer greater control and specificity. (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has demonstrated the ability to reduce a wide spectrum of aromatic ketones and β-keto esters to their corresponding (S)-alcohols with excellent enantioselectivity. nih.govresearchgate.net This enzyme and others like it are often used as whole-cell catalysts in recombinant hosts like Escherichia coli for enhanced stability and activity. researchgate.net The stereochemical outcome of these reductions is often predictable by Prelog's rule, although anti-Prelog reductases are also common, providing access to both enantiomers of the product alcohol. nih.gov

The table below summarizes the typical biocatalysts and outcomes for the stereoselective reduction of aromatic ketones and keto esters, which can be extrapolated to this compound.

| Biocatalyst Type | Example Organism/Enzyme | Typical Substrates | Expected Product Stereochemistry | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Whole-cell (Fungi) | Aspergillus sydowii | Aromatic ketones (e.g., 1-(4-methoxyphenyl)ethanone) | (R)-alcohol (anti-Prelog) | >99% |

| Whole-cell (Fungi) | Beauveria felina | Aromatic ketones (e.g., 1-(4-methoxyphenyl)ethanone) | (S)-alcohol (Prelog) | >99% |

| Isolated Enzyme (ADH) | (S)-1-phenylethanol dehydrogenase (PEDH) | Aromatic ketones, β-keto esters, γ-keto esters | (S)-alcohol | Often >99% |

| Isolated Enzyme (KRED) | Ketoreductases from various sources | Aromatic and aliphatic ketones | (R)- or (S)-alcohols depending on the enzyme | Good to excellent (>95%) |

Biocatalyzed Oxidations and Other Biotransformations

Beyond reduction, the ketone functionality of this compound is susceptible to enzymatic oxidation, most notably through a Baeyer-Villiger reaction. This reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. wikipedia.orgorganic-chemistry.orgrsc.org In the case of this compound, two potential ester products could be formed, depending on which carbon-carbon bond adjacent to the ketone is cleaved. The regioselectivity of this reaction is dictated by the migratory aptitude of the substituent groups, with more substituted and electron-rich groups generally migrating preferentially. organic-chemistry.org

For the target compound, the two potential migratory groups are the 4-acetoxyphenyl group and the 5-ethoxycarbonylpentyl group. Based on the established migratory preferences (tert-alkyl > cyclohexyl > sec-alkyl > phenyl > prim-alkyl), it is likely that the 4-acetoxyphenyl group would migrate, leading to the formation of a formate (B1220265) ester and a carboxylic acid derivative after potential hydrolysis. BVMOs are flavin-dependent enzymes that use molecular oxygen and a cofactor like NADPH to perform this oxidation under mild, environmentally benign conditions. wikipedia.org

Other potential biotransformations could involve the hydrolysis of the ethyl ester or the acetyl group by esterases or lipases. These enzymes are widely used in biocatalysis for their ability to selectively cleave ester bonds, often with high chemo- and enantioselectivity. The hydrolysis of the ethyl ester would yield the corresponding carboxylic acid, 6-(4-acetoxyphenyl)-6-oxohexanoic acid, while hydrolysis of the acetyl group would produce ethyl 6-(4-hydroxyphenyl)-6-oxohexanoate.

The table below outlines potential oxidative and hydrolytic biotransformations for compounds structurally related to this compound.

| Transformation Type | Enzyme Class | Potential Reaction on Target Compound | Expected Product Type |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Oxygen insertion adjacent to the ketone | Ester (e.g., 4-acetoxyphenyl 5-ethoxycarbonylpentanoate) |

| Ester Hydrolysis | Esterases / Lipases | Cleavage of the ethyl ester | Carboxylic acid |

| Ester Hydrolysis | Esterases / Lipases | Cleavage of the acetyl group | Phenol |

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation of Synthetic Pathways

The synthesis of Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate can be envisioned through the Friedel-Crafts acylation of a suitably protected phenol (B47542) with a derivative of adipic acid, followed or preceded by esterification. The elucidation of the reaction mechanism for such pathways involves detailed kinetic analysis and the identification of transient species.

Kinetic Analysis and Rate Law Determination

For the Friedel-Crafts acylation step, which is central to the formation of the aryl-keto bond, kinetic studies are crucial for understanding the reaction mechanism. acs.orgrsc.org This reaction is a type of electrophilic aromatic substitution. organic-chemistry.org The reaction rate is typically dependent on the concentrations of the aromatic substrate, the acylating agent, and the Lewis acid catalyst. lscollege.ac.in

A plausible rate law for the Friedel-Crafts acylation to form a precursor to the target molecule could be expressed as:

Rate = k[Arene][Acyl Halide][Lewis Acid]

This rate law suggests a termolecular reaction, which is common for many Friedel-Crafts acylations. acs.org The reaction mechanism generally involves the formation of a highly reactive acylium ion as the key electrophile. masterorganicchemistry.combyjus.com The Lewis acid, such as aluminum chloride (AlCl₃), activates the acyl halide to generate this acylium ion. wikipedia.orgorganicchemistrytutor.com

A hypothetical kinetic dataset for a related reaction is presented below to illustrate the determination of reaction orders.

| Experiment | [Arene] (mol/L) | [Acyl Halide] (mol/L) | [AlCl₃] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |

Similarly, for the esterification step, kinetic models such as pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) are often employed to describe the reaction kinetics, particularly when solid acid catalysts are used. mdpi.com The reaction is typically reversible and follows second-order kinetics. mdpi.com

Identification and Characterization of Reaction Intermediates

The primary intermediate in the Friedel-Crafts acylation pathway is the acylium ion. masterorganicchemistry.comorganicchemistrytutor.com This species is generated by the interaction of the acyl halide or anhydride (B1165640) with the Lewis acid catalyst. The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. lscollege.ac.inbyjus.com

Another key intermediate is the sigma complex (or arenium ion), formed upon the electrophilic attack of the acylium ion on the aromatic ring. masterorganicchemistry.com This intermediate temporarily disrupts the aromaticity of the ring. byjus.com The final step involves the deprotonation of the sigma complex to restore aromaticity and yield the ketone product. byjus.comwikipedia.org The ketone product itself can form a complex with the Lewis acid, often requiring stoichiometric rather than catalytic amounts of the Lewis acid. lscollege.ac.inwikipedia.org

Theoretical and Computational Modeling of Reactivity

Computational chemistry provides powerful tools to investigate the reactivity and mechanistic details of organic reactions at a molecular level.

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure and energetics of reactants, intermediates, transition states, and products involved in the synthesis of this compound. mdpi.com These calculations can provide insights into the charge distribution, molecular orbital energies, and thermodynamic stability of various species along the reaction coordinate.

For instance, DFT calculations can be used to determine the relative energies of different conformations of the molecule and to analyze the electronic properties that govern its reactivity.

A hypothetical table of calculated energies for a related aryl keto ester is shown below.

| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | B3LYP/6-31G(d) | -950.12345 | 0.0 |

| Acylium Ion Intermediate | B3LYP/6-31G(d) | -750.98765 | +25.5 |

| Transition State | B3LYP/6-31G(d) | -950.08765 | +22.5 |

| Product Complex | B3LYP/6-31G(d) | -950.15432 | -19.4 |

Prediction of Reaction Pathways and Transition States

Computational methods are instrumental in mapping out potential reaction pathways and locating the corresponding transition states. acs.org By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. The geometry and vibrational frequencies of the transition state can be calculated to confirm that it represents a true saddle point on the potential energy surface and to calculate the activation energy of the reaction.

For the Friedel-Crafts acylation, computational studies can model the formation of the acylium ion, its attack on the aromatic ring, and the subsequent deprotonation, providing a detailed, step-by-step energetic profile of the reaction. organic-chemistry.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is important for understanding its three-dimensional structure and how that might influence its physical properties and biological activity. Due to the flexible hexanoate (B1226103) chain, the molecule can adopt numerous conformations. Computational methods can be used to identify low-energy conformers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. mdpi.com MD simulations can model the conformational changes and intermolecular interactions of the molecule in different environments, such as in solution or in a biological system.

Understanding Solvent and Catalytic Effects on Reaction Mechanisms

The course and outcome of chemical reactions are profoundly influenced by the reaction medium (solvent) and the presence of catalysts. These factors can alter reaction rates, selectivity, and even the operative mechanism. For a molecule like this compound, which contains an aryl ketone moiety, reactions such as Friedel-Crafts acylation and Baeyer-Villiger oxidation provide insightful parallels for understanding these effects.

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. organic-chemistry.org The solvent can play a critical role in determining the product distribution, particularly in cases where multiple isomers can be formed. For example, the acetylation of naphthalene (B1677914) with acetyl chloride and aluminum chloride yields two isomeric products: 1-acetylnaphthalene and 2-acetylnaphthalene (B72118). The ratio of these products is highly dependent on the solvent used. stackexchange.com

In non-polar solvents such as carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or 1,2-dichloroethane, the reaction preferentially yields the kinetically controlled product, 1-acetylnaphthalene. stackexchange.com This is because the intermediate complex leading to this product is less soluble in these solvents and may precipitate, thus preventing equilibration to the more stable isomer. stackexchange.com Conversely, in polar solvents like nitrobenzene (B124822) or nitro-methane, the thermodynamically more stable 2-acetylnaphthalene is the major product. stackexchange.com In these solvents, the intermediate complexes are more soluble, allowing for the reversal of the initial acylation and subsequent formation of the thermodynamically favored product. stackexchange.com

Computational studies, often employing density functional theory (DFT), can provide deeper insights into these solvent effects by modeling the reaction pathways in different solvent environments. acs.org These studies can calculate the energy barriers for the formation of different intermediates and transition states, helping to rationalize the observed product distributions.

| Solvent | Dielectric Constant (approx.) | Major Product in Naphthalene Acetylation | Product Type |

|---|---|---|---|

| Carbon Disulfide (CS₂) | 2.6 | 1-acetylnaphthalene | Kinetic |

| Dichloromethane (CH₂Cl₂) | 9.1 | 1-acetylnaphthalene | Kinetic |

| Nitrobenzene | 34.8 | 2-acetylnaphthalene | Thermodynamic |

Lewis acids are quintessential catalysts in Friedel-Crafts acylation. numberanalytics.com Their primary role is to activate the acylating agent (e.g., an acyl chloride or anhydride) to generate a highly electrophilic acylium ion. sigmaaldrich.combyjus.com Aluminum chloride (AlCl₃) is a commonly used catalyst, but others like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also employed. numberanalytics.comwikipedia.org

The choice of catalyst can influence the reaction's efficiency and selectivity. Stronger Lewis acids can lead to higher reaction rates but may also promote side reactions. In recent years, there has been a significant push towards developing more environmentally friendly and reusable catalysts. researchgate.net These include solid acid catalysts and deep eutectic solvents (DESs). acs.orgresearchgate.net For instance, metal triflates in DESs have been shown to be effective catalysts for Friedel-Crafts acylation, offering advantages such as high yields, short reaction times, and the potential for catalyst recycling. acs.orgnih.gov Computational studies have been instrumental in understanding the role of these novel catalysts, revealing how they facilitate the formation of the active acylium ion intermediate. acs.orgresearchgate.net

The Baeyer-Villiger oxidation transforms ketones into esters using peroxyacids as the oxidant. wikipedia.orgorganic-chemistry.org This reaction is highly relevant to the ketone functionality in this compound. The mechanism of this reaction has been a subject of extensive computational and experimental study.

Computational studies have revealed that the Baeyer-Villiger reaction can proceed through either a concerted non-ionic pathway or a stepwise ionic pathway. rsc.org The operative mechanism is sensitive to both the solvent and the presence of an acid catalyst. In non-polar solvents like dichloromethane, a concerted, neutral mechanism is generally favored. researchgate.net However, as the polarity of the solvent increases, this non-ionic pathway becomes energetically less favorable. rsc.org In highly polar solvents such as water, a stepwise, ionic mechanism may become more competitive, where the initial step is the protonation of the ketone. rsc.org

Acid catalysis is crucial for the Baeyer-Villiger reaction, as it protonates the carbonyl oxygen of the ketone, making it more susceptible to nucleophilic attack by the peroxyacid. pw.live The first step of the reaction, the formation of the Criegee intermediate, is significantly accelerated by the presence of an acid catalyst. Interestingly, computational studies suggest that the subsequent migration step may not always be acid-catalyzed.

| Solvent Polarity | Favored Mechanistic Pathway for Baeyer-Villiger Oxidation | Key Feature |

|---|---|---|

| Low (e.g., Dichloromethane) | Concerted, non-ionic | Lower energy barrier |

| High (e.g., Water) | Stepwise, ionic pathway becomes more competitive | Involves protonation of the ketone |

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org This is achieved by replacing an atom in a reactant with one of its isotopes and then determining the position of that isotope in the product(s).

A classic example of the use of isotopic labeling to unravel a reaction mechanism is the study of the Baeyer-Villiger oxidation. Early mechanistic proposals were debated, but a key experiment using ¹⁸O-labeled benzophenone (B1666685) provided definitive evidence. When benzophenone with an ¹⁸O-labeled carbonyl group was subjected to Baeyer-Villiger oxidation, the resulting phenyl benzoate (B1203000) was found to have the ¹⁸O label exclusively in the carbonyl oxygen of the ester. This result strongly supported the mechanism involving the formation of a Criegee intermediate, where the original carbonyl oxygen remains in place. wikipedia.org

More recently, kinetic isotope effect (KIE) studies have provided even finer mechanistic details. The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. In a study of the Baeyer-Villiger reaction, natural abundance ¹³C KIEs were used to determine the rate-limiting step. ic.ac.uk The observation of a large ¹³C KIE at the carbonyl carbon and no significant KIE at the migrating α-carbon suggested that the initial addition of the peroxyacid to the ketone (formation of the Criegee intermediate) is the rate-determining step, rather than the subsequent migratory insertion. ic.ac.uk This finding challenged the long-held textbook view of the mechanism.

Isotopic labeling has also been employed in the context of Friedel-Crafts acylation, particularly for the synthesis of radiolabeled compounds for applications such as positron emission tomography (PET). For instance, the short-lived isotope carbon-11 (B1219553) (¹¹C) has been incorporated into molecules via intramolecular Friedel-Crafts acylation of in situ formed [¹¹C]isocyanates. nih.govresearchgate.net While the primary goal of such studies is synthetic, the ability to track the labeled carbon provides unequivocal evidence for the intramolecular nature of the cyclization reaction.

Furthermore, kinetic isotope effect studies have been conducted for Friedel-Crafts reactions. For example, a KIE was determined in a direct competition experiment between toluene-h8 and toluene-d8 (B116792) in an asymmetric Friedel-Crafts reaction, providing insights into the mechanism of C-H bond activation. nih.gov

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 6 4 Acetoxyphenyl 6 Oxohexanoate

Structural Modifications of the Ethyl Ester Group

The ethyl ester functional group in ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate is a versatile handle for chemical modification. Its reactivity allows for the synthesis of a wide range of derivatives, including other esters, carboxylic acids, amides, and alcohols, thereby enabling the fine-tuning of the molecule's physicochemical properties.

Alkyl Ester Variations

The ethyl group of the ester can be readily exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a different alcohol.

The general reaction involves heating the parent ester with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium can be driven toward the product by removing the ethanol (B145695) that is formed, often by distillation. This method allows for the synthesis of a homologous series of esters (e.g., methyl, propyl, butyl esters), each potentially possessing unique properties.

Table 1: Examples of Alkyl Ester Variations via Transesterification

| Target Ester | Reagent Alcohol | Catalyst (Typical) |

|---|---|---|

| Mthis compound | Methanol | H₂SO₄ |

| Propyl 6-(4-acetoxyphenyl)-6-oxohexanoate | Propanol | p-TsOH |

| Isopropyl 6-(4-acetoxyphenyl)-6-oxohexanoate | Isopropanol | H₂SO₄ |

Transformation to Amides, Acids, or Alcohols

The ester functionality can be converted into other key functional groups, significantly broadening the scope of accessible analogues.

Carboxylic Acids: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-(4-acetoxyphenyl)-6-oxohexanoic acid, is a fundamental transformation. This reaction can be achieved under acidic or basic conditions. youtube.com Base-catalyzed hydrolysis, or saponification, is often preferred as it is irreversible. youtube.com The reaction typically involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by an acidic workup to protonate the resulting carboxylate salt. youtube.com

Amides: Amides are synthesized through the reaction of the ester with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis. This reaction is generally slower than hydrolysis and may require heating. The reaction proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. This provides access to a vast library of primary, secondary, and tertiary amides.

Alcohols: The ester and ketone functionalities can be reduced to alcohols. Selective reduction of the ester group in the presence of the ketone, or vice versa, can be challenging and often requires specific reducing agents. A strong reducing agent like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the ketone to the corresponding diol, 1-(4-acetoxyphenyl)hexane-1,6-diol. More selective reagents can be employed to target one group over the other, depending on the reaction conditions.

Modifications of the 4-Acetoxyphenyl Moiety

The 4-acetoxyphenyl ring is another key site for structural modification. These modifications typically begin with the hydrolysis of the acetyl group to reveal the phenol (B47542), 4-hydroxy-6-(ethyl 6-oxohexanoate)phenyl ketone, which is a more versatile precursor for aromatic ring functionalization. The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.

Substituent Variations on the Aryl Ring (e.g., halogen, alkyl, alkoxy, hydroxyl)

The aromatic ring can be functionalized with a variety of substituents using standard electrophilic aromatic substitution reactions.

Halogenation: The phenyl ring can be halogenated (chlorinated, brominated, or iodinated) at the positions ortho to the hydroxyl group. wikipedia.org Phenol is highly reactive towards electrophilic aromatic substitution, and reactions with elemental bromine or chlorine can lead to polysubstitution. wikipedia.org To achieve mono-substitution, milder conditions or specific reagents are often employed. For instance, α-keto halogenation can occur at the carbon adjacent to the ketone under either acidic or basic conditions. wikipedia.org

Alkylation and Acylation: Friedel-Crafts alkylation and acylation can introduce alkyl or acyl groups onto the aromatic ring. acs.org The reaction of the phenolic precursor with alkyl halides or alkenes in the presence of a solid acid catalyst can yield various alkylated derivatives. wikipedia.org These reactions further diversify the substitution patterns on the aryl moiety. google.com

Alkoxylation: The phenolic hydroxyl group can be converted into an alkoxy group (e.g., methoxy (B1213986), ethoxy) via Williamson ether synthesis. This involves deprotonating the phenol with a base (like sodium hydride or potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Examples of Aryl Ring Modifications

| Modification | Reaction Type | Reagents | Position of Substitution |

|---|---|---|---|

| Bromination | Electrophilic Aromatic Substitution | Br₂ in Acetic Acid | Ortho to -OH |

| Nitration | Electrophilic Aromatic Substitution | Dilute HNO₃ | Ortho to -OH |

| Alkylation | Friedel-Crafts Alkylation | R-X, AlCl₃ or solid acid | Ortho to -OH |

Heteroaromatic Ring Substitutions

Analogues of this compound can be synthesized where the phenyl ring is replaced by a heteroaromatic system, such as thiophene (B33073), pyridine, or furan. The synthesis of these analogues typically involves starting with a heteroaromatic core and building the side chain, rather than a direct substitution of the phenyl ring.

For example, a Friedel-Crafts acylation of a heteroaromatic compound like thiophene with adipic acid monomethyl ester chloride could install the keto-ester side chain. Subsequent functionalization of the heteroaromatic ring can then be performed, guided by the specific reactivity of that ring system. The synthesis of various substituted pyridinecarboxylate esters has been reported, demonstrating the feasibility of incorporating such heteroaromatic cores. researchgate.netnih.gov

Alterations of the Hexanoate (B1226103) Carbon Chain

The six-carbon chain connecting the ester and the aryl ketone offers opportunities for modification, such as changing its length, introducing branching, or adding unsaturation.

One of the most common strategies for modifying the carbon chain is through the chemistry of enolates. The α-protons adjacent to the ketone carbonyl group (at the C-5 position) are acidic and can be removed by a suitable base (e.g., lithium diisopropylamide, LDA) to form a nucleophilic enolate. This enolate can then react with various electrophiles. For example, reaction with an alkyl halide (R-X) would result in an alkyl group being added at the C-5 position, creating a branched chain.

Furthermore, chain extension methodologies can be employed. Zinc carbenoid-mediated chain extension reactions have been used to convert β-keto esters into γ-keto esters, representing a one-carbon insertion. organic-chemistry.orgorgsyn.org Similar strategies could potentially be adapted to modify the chain length of the hexanoate backbone. The synthesis of various 6-aryl-4-oxohexanoic acids has been described, which involves the condensation of an aldehyde with levulinic acid, showcasing methods to construct such carbon chains. nih.gov

Table 3: Potential Alterations of the Hexanoate Carbon Chain

| Modification Type | Reaction | Reagents | Site of Modification |

|---|---|---|---|

| Alkylation | Enolate Alkylation | 1. Base (LDA) 2. R-X | C-5 (α to ketone) |

| Chain Extension | Zinc Carbenoid Insertion | Et₂Zn, CH₂I₂ | C-5/C-6 bond |

Homologation and Chain Shortening

The manipulation of the alkyl chain length in this compound and its analogues is a key strategy for creating structural diversity. Homologation, the extension of a carbon chain by one or more atoms, and its reverse, chain shortening, allow for the synthesis of a range of derivatives with modified properties and applications.

One of the most established methods for the homologation of carboxylic acids, which can be precursors to the corresponding esters, is the Arndt-Eistert reaction . organic-chemistry.orgwikipedia.orgadichemistry.comscribd.com This reaction sequence typically involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as an alcohol, yields the homologated ester. For instance, a derivative of 4-acetylbenzoic acid could be subjected to the Arndt-Eistert synthesis to extend the side chain, which could then be further elaborated to afford a homologated analogue of the target compound. adichemistry.com The reaction is known for its generally good yields and tolerance of various functional groups, although the use of the hazardous diazomethane has led to the development of safer alternatives. organic-chemistry.orgwikipedia.org